molecular formula C18H26N2O2 B6908649 N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide

N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide

Cat. No.: B6908649
M. Wt: 302.4 g/mol
InChI Key: QELIRBYRSFJYPL-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide is a compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an oxane-3-carboxamide moiety

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(16-7-4-12-22-14-16)19-17-8-10-20(11-9-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIRBYRSFJYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the oxane-3-carboxamide group. One common method involves the use of acetylhydrazide and ethanol as solvents, followed by crystallization from acetone . The reaction conditions often include the use of sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions typically involve controlled temperatures and solvents such as ethanol and acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide involves its interaction with specific molecular targets in the body. For example, it may act as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain and potentially improve cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-benzylpiperidin-4-yl)oxane-3-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other research fields.

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